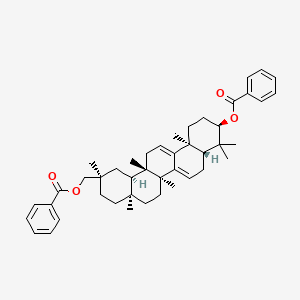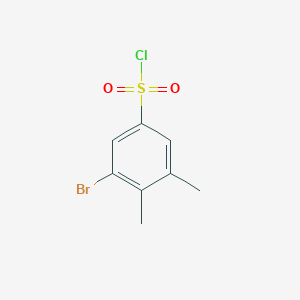
3,29-O-Dibenzoyloxykarounidiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Karounidiol dibenzoate is a triterpene benzoate compound with the molecular formula C44H56O4 . It is a derivative of karounidiol, a natural product found in certain plants, particularly in the Cucurbitaceae family . This compound is known for its potential biological activities, including anti-inflammatory and hepatoprotective effects .
Mechanism of Action
Target of Action
3,29-O-Dibenzoyloxykarounidiol, also known as Karounidiol dibenzoate, is a triterpene benzoate isolated from the fruit of Momordica grosvenori . The primary target of this compound is the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .
Mode of Action
This compound interacts with its target, EBV-EA, by exerting potent inhibitory effects . This interaction results in the suppression of the activation of the EBV-EA, thereby inhibiting the progression of the virus.
Pharmacokinetics
It is soluble in dmso at 25°c , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA activation . This inhibition can potentially suppress the progression of the Epstein-Barr virus, thereby exerting antiviral effects.
Biochemical Analysis
Biochemical Properties
3,29-O-Dibenzoyloxykarounidiol is a member of the dibenzoyloxykarounidiol family of compounds that has inhibitory effects on tumor growth in mice by inhibiting fatty acid biosynthesis . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It has been shown to have potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting fatty acid biosynthesis, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable for two years when stored at the recommended temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Karounidiol dibenzoate can be synthesized through the esterification of karounidiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of karounidiol dibenzoate involves the extraction of karounidiol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction and chromatographic separation to isolate karounidiol from the plant material . The isolated karounidiol is then subjected to esterification with benzoic acid under controlled conditions to produce karounidiol dibenzoate.
Chemical Reactions Analysis
Types of Reactions
Karounidiol dibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of karounidiol dibenzoate.
Reduction: Reduction reactions can convert karounidiol dibenzoate into its reduced forms.
Substitution: Substitution reactions can occur at the benzoate moiety, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of karounidiol dibenzoate, as well as various ester derivatives depending on the substituents introduced during substitution reactions .
Scientific Research Applications
Karounidiol dibenzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Dehydrokarounidiol dibenzoate: Another triterpene benzoate with similar biological activities.
Boeticol: A cucurbitane-type triterpenoid with hepatoprotective properties.
Mogroside IE: A triterpene glycoside with anti-inflammatory effects.
Uniqueness
Karounidiol dibenzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Its potential hepatoprotective and anti-inflammatory effects make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZUVCSDUONDF-GJSTXJOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468773.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide](/img/structure/B2468781.png)
![2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2468782.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2468787.png)
![1-[3-(2-chlorophenoxy)propyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2468789.png)

![4-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE](/img/structure/B2468791.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2468795.png)
